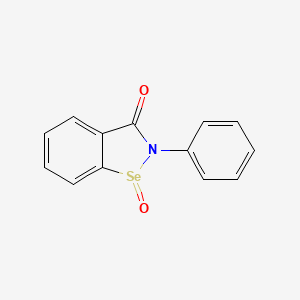

Ebselen Oxide

概要

説明

エブセレンオキシド: は有機セレン化合物であり、エブセレンの酸化生成物ですエブセレンは抗酸化作用を示しますが、エブセレンオキシドにはこの作用はありません。しかし、酵素阻害作用や抗菌作用など、他の分野で有望視されています .

合成方法

合成経路と反応条件: エブセレンオキシドは通常、エブセレンの酸化によって合成されます。酸化プロセスは、過酸化水素や過酸などのさまざまな酸化剤を用いて、制御された条件下で行うことができます。反応は通常、ジクロロメタンやアセトニトリルなどの有機溶媒中で室温で行われます .

工業生産方法: エブセレンオキシドの工業生産は、実験室規模の合成方法をスケールアップしたものです。このプロセスには、高収率と高純度を確保するために反応パラメーターを慎重に制御することが含まれます。工業現場では、連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術の使用が一般的です .

準備方法

Synthetic Routes and Reaction Conditions: Ebselen oxide is typically synthesized through the oxidation of ebselen. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反応の分析

反応の種類: エブセレンオキシドは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: さらに酸化すると、より高い酸化状態の化合物が生成される可能性があります。

還元: 還元反応は、エブセレンオキシドをエブセレンに戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過酸。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主な生成物:

酸化: より高い酸化状態のセレン化合物。

還元: エブセレン。

置換: セレノエーテルおよびセレノアミン.

科学研究における用途

エブセレンオキシドは、科学研究において幅広い用途があります。

化学: 有機合成や触媒の試薬として使用されます。

生物学: 酵素阻害、特にヒストン脱アセチル化酵素(HDAC)およびジグアニレートサイクラーゼ(DGC)における役割について調査されています

科学的研究の応用

Cancer Therapy

Mechanism of Action

Ebselen oxide functions as an allosteric inhibitor of the human epidermal growth factor receptor 2 (HER2), a critical oncogene in various cancers including breast, gastric, and ovarian cancers. By stabilizing HER2 in an inactive state, this compound effectively inhibits the proliferation of HER2-positive cancer cells both in vitro and in vivo. It has shown promising results in combination therapies with existing HER2-targeted agents like trastuzumab and lapatinib, enhancing their antitumor efficacy .

Case Study: HER2-Positive Breast Cancer

In a study involving immunodeficient mice implanted with HER2-positive tumor cells, administration of this compound significantly reduced tumor growth. The compound's ability to inhibit HER2 signaling was confirmed through various assays, indicating its potential as a novel therapeutic agent for HER2-dependent tumors .

Neuroprotection

Applications in Neurodegenerative Diseases

this compound has demonstrated neuroprotective properties, particularly in models of amyotrophic lateral sclerosis (ALS). Research indicates that it stabilizes mutant superoxide dismutase 1 (SOD1) dimers, which are implicated in familial ALS. This stabilization improves neuronal viability and slows disease progression in transgenic mouse models .

Mechanism of Action

The neuroprotective effects are attributed to this compound's ability to enhance proteostasis and reduce the aggregation propensity of SOD1 mutants. Its design allows for effective penetration of the blood-brain barrier, making it a candidate for treating neurodegenerative conditions .

Infectious Diseases

Role Against Viral Infections

this compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2. It acts as a potent inhibitor of the viral main protease (M pro), crucial for viral replication. In vitro studies have shown that this compound can inhibit SARS-CoV-2 replication effectively, leading to its inclusion in clinical trials for COVID-19 treatment .

Case Study: Zika Virus

In preclinical studies, ebselen was administered to mice to evaluate its effects on Zika virus infection. Results indicated that it could prevent sexual transmission of the virus and mitigate testicular oxidative stress associated with infection .

Antioxidant Properties

This compound mimics glutathione peroxidase activity, providing significant antioxidant benefits. It protects cellular components from oxidative damage by catalyzing essential reactions that modulate oxidative stress responses. This property underlies many of its therapeutic applications across various diseases .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings/Case Studies |

|---|---|---|

| Cancer Therapy | Allosteric inhibition of HER2 | Reduced tumor growth in HER2-positive cancers |

| Neuroprotection | Stabilizes SOD1 dimers | Slowed disease progression in ALS models |

| Infectious Diseases | Inhibits viral proteases (e.g., SARS-CoV-2) | Effective antiviral activity; included in COVID-19 trials |

| Antioxidant Properties | Mimics glutathione peroxidase | Protects against oxidative damage |

作用機序

エブセレンオキシドは、主に標的タンパク質の共有結合修飾によって効果を発揮します。ヒストン脱アセチル化酵素やジグアニレートサイクラーゼなどの酵素を阻害し、これらの酵素の活性部位にある特定のシステイン残基と共有結合を形成します。 この修飾は、酵素の正常な機能を阻害し、活性を低下させます .

類似の化合物との比較

類似の化合物:

エブセレン: 抗酸化作用を持つ有機セレン化合物。

セレノシステイン: セレンを含む天然アミノ酸。

セレノメチオニン: 栄養補助食品に使用されるセレンを含むアミノ酸

比較:

エブセレン対エブセレンオキシド: エブセレンは抗酸化作用を示しますが、エブセレンオキシドにはこの作用はありません。しかし、酵素阻害作用においてはエブセレンオキシドの方が強力です。

セレノシステインおよびセレノメチオニン対エブセレンオキシド: セレノシステインとセレノメチオニンはどちらも主にタンパク質の一部として生物学的プロセスに関与していますが、エブセレンオキシドは主にその酵素阻害特性のために研究で使用されています

エブセレンオキシドは、幅広い酵素を阻害する独自の能力を持つため、生化学研究や潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

Ebselen: An organoselenium compound with antioxidant properties.

Selenocysteine: A naturally occurring amino acid containing selenium.

Selenomethionine: A selenium-containing amino acid used in dietary supplements

Comparison:

Ebselen vs. Ebselen Oxide: While ebselen has antioxidant properties, ebselen oxide lacks this activity but shows greater potency in enzyme inhibition.

Selenocysteine and Selenomethionine vs. Ebselen Oxide: Both selenocysteine and selenomethionine are primarily involved in biological processes as part of proteins, whereas this compound is mainly used in research for its enzyme inhibitory properties

Ebselen oxide stands out due to its unique ability to inhibit a wide range of enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.

生物活性

Ebselen oxide, a derivative of the well-studied compound ebselen, has garnered attention for its multifaceted biological activities, particularly in the context of cancer therapy and neuroprotection. This article delves into its mechanisms of action, therapeutic potential, and clinical relevance based on a comprehensive review of recent research findings.

Overview of this compound

This compound is classified as an organoselenium compound that mimics the activity of glutathione peroxidase (GPx), an important antioxidant enzyme. Its biological properties include antioxidant, anti-inflammatory, and cytoprotective effects. The compound has shown promise in various therapeutic areas, including oncology and neurology, due to its ability to modulate oxidative stress and inflammatory pathways.

This compound exerts its biological effects through several mechanisms:

- Antioxidant Activity : It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidants.

- Inhibition of Protein Kinases : Recent studies have identified this compound as an allosteric inhibitor of HER2, a receptor tyrosine kinase implicated in various cancers. This inhibition is crucial for blocking tumor growth and proliferation.

- Modulation of Inflammatory Responses : The compound has been shown to reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation.

1. Cancer Therapy

This compound has emerged as a potential therapeutic agent for HER2-positive cancers. Research indicates that it can inhibit both wild-type and mutant forms of HER2, which are often resistant to conventional therapies. A study demonstrated that this compound significantly inhibited the proliferation of HER2-positive cancer cells in vitro and reduced tumor progression in vivo .

2. Neuroprotection

This compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). In preclinical studies, it was found to slow disease onset in SOD1 G93A mice by enhancing neuronal survival and reducing oxidative damage .

| Study | Model | Mechanism | Outcome |

|---|---|---|---|

| SOD1 G93A mouse model | Antioxidant effects and neuronal protection | Delayed disease onset by approximately 15 days |

3. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including drug-resistant strains of Helicobacter pylori and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) have been reported in the range of 3.13–20 µg/mL, highlighting its potential as a therapeutic agent against infections .

Case Studies

- Clinical Trials for COVID-19 : Ebselen was evaluated in clinical settings for its ability to mitigate symptoms associated with COVID-19. It demonstrated a reduction in viral replication and inflammatory responses in treated patients .

- Zika Virus Research : In studies involving Zika virus (ZIKV), this compound showed promise in preventing sexual transmission and improving testicular oxidative stress when administered at specific doses .

特性

IUPAC Name |

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTLFLABILGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327255 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-83-8 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebselen Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。